Mechanism of action of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in vitro
Mechanism of action of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in vitro
In Vitro Mechanism of Action of 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Technical Whitepaper on CDK2 Inhibition
Executive Summary
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 1246553-27-4)[1] is a highly specialized bicyclic heteroaromatic compound engineered as a potent inhibitor of Cyclin-Dependent Kinases (CDKs), with a primary affinity for CDK2[2]. By acting as an ATP-competitive bioisostere of adenine, this compound effectively disrupts the CDK2-mediated phosphorylation of the retinoblastoma (Rb) tumor suppressor protein[3][4]. This whitepaper details the structural rationale, molecular mechanism of action, and the rigorous in vitro experimental protocols required to validate its efficacy in halting the cell cycle at the G1/S transition and inducing apoptosis in hyperproliferative cellular models.
Structural Rationale & Target Engagement
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to mimic the purine ring of ATP[3][4]. The specific substitutions on this compound dictate its high target selectivity and potency:
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Adenine Bioisosterism: The core scaffold fits precisely into the narrow ATP-binding cleft located between the N-terminal (β-sheet) and C-terminal (α-helix) domains of the CDK2 enzyme[5][6].
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3-Cyclohexyl Substitution: The addition of a cyclohexyl group at the C3 position significantly enhances the compound's lipophilicity compared to unsubstituted analogs[2]. This bulky, hydrophobic moiety projects deep into the hydrophobic pocket of the kinase active site, increasing binding affinity and target residence time.
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1-Methyl Substitution: The methyl group at the N1 position restricts rotational degrees of freedom, preventing unfavorable steric clashes and optimizing the orientation of the pyrazolo[3,4-d]pyrimidine core within the binding pocket.
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Hinge Region Interaction: The compound forms critical hydrogen bonds with the backbone amides of the CDK2 hinge region. Specifically, interactions with residues such as Ile10 and Leu83 are essential for anchoring the inhibitor competitively against high intracellular ATP concentrations[5][6].
Molecular Mechanism of Action (MoA)
The primary in vitro mechanism of action is the competitive displacement of ATP from the CDK2/Cyclin E (or CDK2/Cyclin A) complex.
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Kinase Inhibition: By occupying the ATP-binding site, the compound prevents the transfer of the terminal phosphate of ATP to the substrate[3].
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Rb Hypophosphorylation: The direct downstream consequence of CDK2 inhibition is the failure to phosphorylate the retinoblastoma protein (Rb).
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E2F Sequestration: In its hypophosphorylated state, Rb remains tightly bound to the E2F transcription factor family.
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Cell Cycle Arrest: The sequestration of E2F prevents the transcription of genes essential for DNA replication. Consequently, the cell is unable to transition from the G1 phase to the S phase, resulting in a profound G1/S phase arrest[3].
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Apoptosis Induction: Prolonged cell cycle arrest triggers intrinsic apoptotic pathways, characterized by the activation of executioner caspases and subsequent DNA fragmentation[2].
Mechanism of CDK2 inhibition by the pyrazolo[3,4-d]pyrimidine derivative.
In Vitro Experimental Validation Workflows
To rigorously validate the mechanism of action, a tiered experimental approach is required. The following protocols ensure a self-validating system, moving from cell-free target engagement to phenotypic cellular outcomes.
Protocol 1: Cell-Free TR-FRET Kinase Assay
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Rationale: To determine the absolute IC50 of the compound against CDK2 without the confounding variables of cellular permeability or efflux pumps.
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Step-by-Step Methodology:
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Enzyme Preparation: Incubate recombinant human CDK2/Cyclin E1 complex (1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Compound Titration: Add 3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in a 10-point, 3-fold serial dilution (starting at 10 µM). Causality Note: A wide concentration range is critical to capture both the upper and lower asymptotes of the dose-response curve, ensuring accurate IC50 calculation.
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Substrate & ATP Addition: Add a biotinylated peptide substrate and ATP at a concentration equal to its apparent Michaelis constant ( Km,app ). Causality Note: Running the assay at the Km for ATP ensures the system is highly sensitive to ATP-competitive inhibitors, preventing artificial masking of potency.
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Detection: After a 60-minute incubation at room temperature, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).
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Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate the IC50 using a 4-parameter logistic regression model.
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Protocol 2: Cellular Validation (Flow Cytometry & Western Blotting)
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Rationale: To confirm that the compound permeates the cell membrane, engages CDK2 intracellularly, and produces the expected phenotypic outcomes.
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Step-by-Step Methodology:
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Cell Culture & Treatment: Seed HCT-116 (colorectal carcinoma) cells. Treat with the compound at 1x, 3x, and 10x the cellular IC50 for 24 and 48 hours[3].
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Western Blotting (Target Engagement): Lyse cells and perform SDS-PAGE. Probe with antibodies against total Rb and phospho-Rb (Ser807/811). Causality Note: A dose-dependent decrease in p-Rb with stable total Rb confirms specific intracellular CDK2 inhibition rather than general protein degradation.
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Flow Cytometry (Cell Cycle): Harvest cells, fix in 70% ethanol, and stain with Propidium Iodide (PI) and RNase A. Analyze DNA content. Causality Note: An accumulation of cells in the 2N (G1) peak validates the G1/S block, directly linking kinase inhibition to cell cycle arrest.
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Step-by-step in vitro validation workflow for assessing CDK2 inhibitors.
Quantitative Data & Comparative Profiling
To contextualize the efficacy of pyrazolo[3,4-d]pyrimidine derivatives, their performance metrics are frequently benchmarked against Roscovitine, a first-generation standard-of-care purine analog CDK inhibitor[5][6].
| Metric / Assay | Pyrazolo[3,4-d]pyrimidine Derivatives | Roscovitine (Reference) | Biological Significance |
| CDK2/Cyclin E IC50 | ~0.15 - 0.25 µM | 0.40 - 0.65 µM | Indicates superior binding affinity due to optimized lipophilic substitutions (e.g., cyclohexyl moiety). |
| Cellular IC50 (HCT-116) | ~1.2 µM | ~5.5 µM | Demonstrates excellent cell permeability and intracellular stability. |
| G1/S Arrest (% of cells) | > 65% (at 5 µM, 24h) | ~ 45% (at 5 µM, 24h) | Confirms potent cell cycle blockade prior to DNA replication. |
| Apoptosis Induction | Significant (Annexin V+) | Moderate | Validates the transition from a cytostatic to a cytotoxic effect upon prolonged exposure. |
References
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information (NCBI) / PMC. URL: [Link]
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Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. URL: [Link]
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Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. URL: [Link]
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Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. ACS Publications. URL: [Link]
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis. URL: [Link]
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